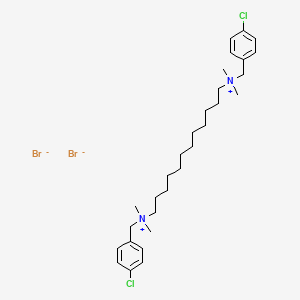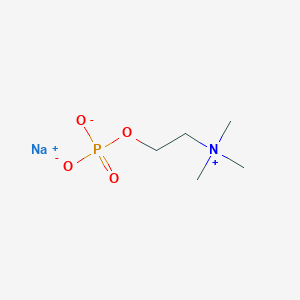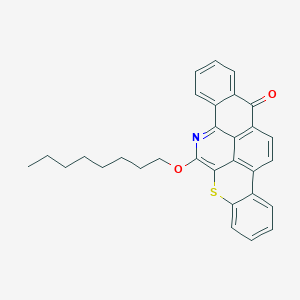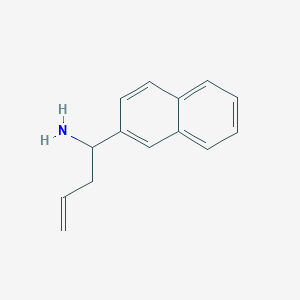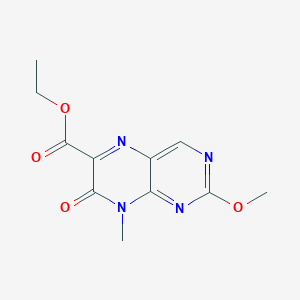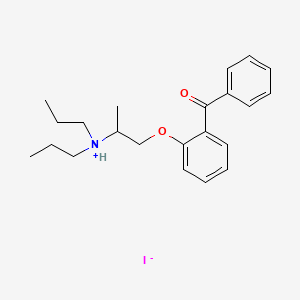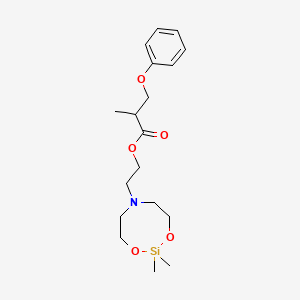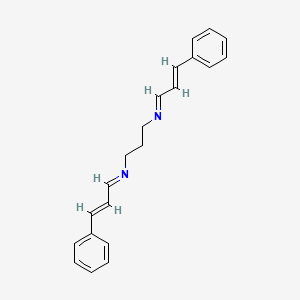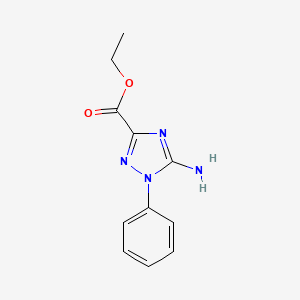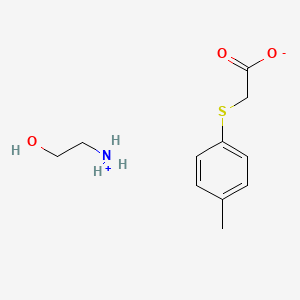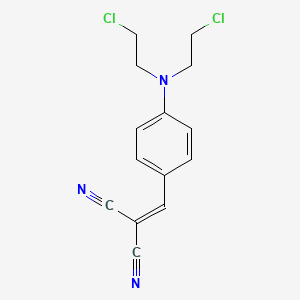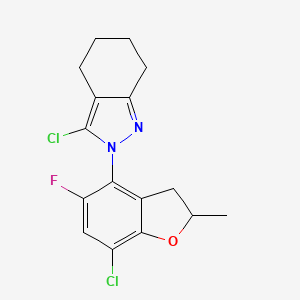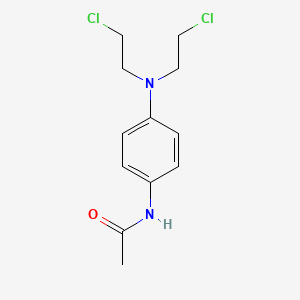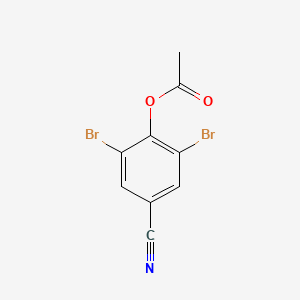
4-Acetoxy-3,5-dibromobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetoxy-3,5-dibromobenzonitrile is an organic compound with the molecular formula C9H5Br2NO2. It is characterized by the presence of two bromine atoms, an acetoxy group, and a nitrile group attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy-3,5-dibromobenzonitrile typically involves the bromination of 4-acetoxybenzonitrile. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the bromine atoms are introduced at the 3 and 5 positions of the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
4-Acetoxy-3,5-dibromobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The acetoxy group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Reduction: Formation of 4-acetoxy-3,5-diaminobenzonitrile.
Oxidation: Formation of 4-carboxy-3,5-dibromobenzonitrile.
Aplicaciones Científicas De Investigación
4-Acetoxy-3,5-dibromobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Acetoxy-3,5-dibromobenzonitrile involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, while the bromine atoms can participate in halogen bonding with biological molecules. These interactions can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Acetoxy-3,5-dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of bromine atoms.
4-Acetoxy-3,5-dichlorobenzonitrile: Similar structure but with chlorine atoms instead of bromine atoms.
Uniqueness
4-Acetoxy-3,5-dibromobenzonitrile is unique due to the presence of bromine atoms, which confer distinct chemical reactivity and potential biological activity compared to its analogs with different halogen atoms or functional groups .
Propiedades
Número CAS |
2315-84-6 |
|---|---|
Fórmula molecular |
C9H5Br2NO2 |
Peso molecular |
318.95 g/mol |
Nombre IUPAC |
(2,6-dibromo-4-cyanophenyl) acetate |
InChI |
InChI=1S/C9H5Br2NO2/c1-5(13)14-9-7(10)2-6(4-12)3-8(9)11/h2-3H,1H3 |
Clave InChI |
FZCAJMPJPVJNPB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1Br)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


